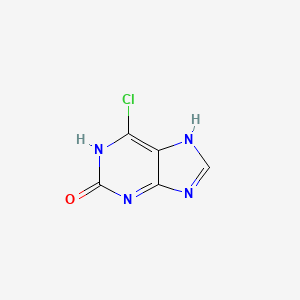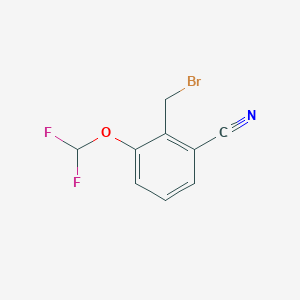
6-Chloro-1H-purin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1H-purin-2(3H)-one is a chlorinated purine derivative with the molecular formula C5H3ClN4O It is a heterocyclic aromatic organic compound that is structurally related to purine, a fundamental component of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1H-purin-2(3H)-one typically involves the chlorination of purine derivatives. One common method is the reaction of 2-aminopurine with a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- Dissolve 2-aminopurine in an appropriate solvent, such as dimethylformamide (DMF).
- Add phosphorus oxychloride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction with water and neutralize with a base, such as sodium bicarbonate.
- Isolate the product by filtration and purify using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to achieve efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydroxy derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of 6-substituted purine derivatives.
Oxidation: Formation of oxo-purine derivatives.
Reduction: Formation of amino or hydroxy-purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1H-purin-2(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of antiviral and anticancer agents. Its derivatives have shown activity against various viral infections and cancer cell lines.
Biological Studies: Used as a tool compound to study enzyme mechanisms and nucleic acid interactions.
Pharmaceuticals: Incorporated into drug design and development for its potential therapeutic properties.
Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-1H-purin-2(3H)-one and its derivatives often involves interaction with nucleic acids and enzymes. The compound can inhibit the activity of certain enzymes by mimicking natural substrates or binding to active sites. This inhibition can disrupt cellular processes, leading to antiviral or anticancer effects. The molecular targets and pathways involved vary depending on the specific derivative and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Chloro-9H-purin-2-amine
- 2-Amino-6-chloropurine
- 6-Chloro-7H-purin-2-amine
Comparison
6-Chloro-1H-purin-2(3H)-one is unique due to its specific substitution pattern and reactivity. Compared to other chlorinated purines, it offers distinct advantages in terms of synthetic accessibility and versatility in chemical reactions. Its derivatives have shown promising biological activities, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Eigenschaften
Molekularformel |
C5H3ClN4O |
|---|---|
Molekulargewicht |
170.56 g/mol |
IUPAC-Name |
6-chloro-1,7-dihydropurin-2-one |
InChI |
InChI=1S/C5H3ClN4O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11) |
InChI-Schlüssel |
HGGABEBVHWDOIE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC(=O)NC(=C2N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12957932.png)
![4-Thiazolidinone, 5-[(5-bromo-4-hexyl-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12957933.png)







![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)



